molecular formula C13H19BrO B8711086 1-(4-Bromophenyl)heptan-1-ol

1-(4-Bromophenyl)heptan-1-ol

Cat. No.: B8711086
M. Wt: 271.19 g/mol
InChI Key: QHNQWSSQTIPFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)heptan-1-ol is a useful research compound. Its molecular formula is C13H19BrO and its molecular weight is 271.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

1-(4-bromophenyl)heptan-1-ol

InChI

InChI=1S/C13H19BrO/c1-2-3-4-5-6-13(15)11-7-9-12(14)10-8-11/h7-10,13,15H,2-6H2,1H3

InChI Key

QHNQWSSQTIPFMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C1=CC=C(C=C1)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

n-Hexyl magnesium bromide (2.0 M in Et2O, 27 mL, 54 mmol) was added to a solution of 4-bromobenzaldehyde (5.0 g, 27 mmol) in THF (20 mL) at 0° C. under nitrogen. After 1.5 h at 0° C., the reaction was quenched slowly with 3 N HCl (20 mL) and concentrated in vacuo. The residue was diluted with water (30 mL) and extracted with Et2O (3×150 mL). Combined extracts were dried (Na2SO4), filtered and concentrated in vacuo. Purification of the residue by flash column chromatography on silica gel (5%→10% EtOAc/Hex) afforded 5.6 g (76%) of 1-(4-bromophenyl)-heptan-1-ol.
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

n-Hexyl magnesium bromide (2.0 M in Et2O, 27 mL, 54 mmol) was added to a solution of 4-bromobenzaldehyde (5.0 g, 27 mmol) in THF (20 mL) at 0° C. under nitrogen. After 1.5 h at 0° C., the reaction was 3 N HCl (20 mL) and concentrated in vacuo. The residue was diluted with water (30 mL) and extracted with Et2O (3×150 mL). Combined extracts were dried (Na2SO4), filtered and concentrated in vacuo. Purification of the residue by flash column chromatography on silica gel (5%→10% EtOAc/Hex) afforded 5.6 g (76%) of 1-(4-bromophenyl)-heptan-1-ol.
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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